molecular formula C14H17N5O B11661868 N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide

Cat. No.: B11661868
M. Wt: 271.32 g/mol
InChI Key: XABBLHOIRAJPBJ-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide is a complex organic compound that features a quinazoline ring structure

Preparation Methods

The synthesis of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylquinazoline with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Chemical Reactions Analysis

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]butanamide

InChI

InChI=1S/C14H17N5O/c1-3-6-12(20)18-13(15)19-14-16-9(2)10-7-4-5-8-11(10)17-14/h4-5,7-8H,3,6H2,1-2H3,(H3,15,16,17,18,19,20)

InChI Key

XABBLHOIRAJPBJ-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=O)N/C(=N\C1=NC2=CC=CC=C2C(=N1)C)/N

Canonical SMILES

CCCC(=O)NC(=NC1=NC2=CC=CC=C2C(=N1)C)N

Origin of Product

United States

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